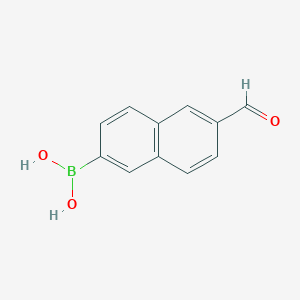

(6-Formylnaphthalen-2-yl)boronic acid

Description

Properties

Molecular Formula |

C11H9BO3 |

|---|---|

Molecular Weight |

200.00 g/mol |

IUPAC Name |

(6-formylnaphthalen-2-yl)boronic acid |

InChI |

InChI=1S/C11H9BO3/c13-7-8-1-2-10-6-11(12(14)15)4-3-9(10)5-8/h1-7,14-15H |

InChI Key |

PQJBRBDKANKHSC-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC2=C(C=C1)C=C(C=C2)C=O)(O)O |

Origin of Product |

United States |

Foundational & Exploratory

(6-Formylnaphthalen-2-yl)boronic acid CAS 332159-86-9 properties

This in-depth technical guide details the properties, synthesis, and applications of (6-Formylnaphthalen-2-yl)boronic acid (CAS 332159-86-9), a bifunctional naphthalene building block critical for advanced organic synthesis, medicinal chemistry, and fluorescent sensor development.

Core Identity & Physicochemical Profile[1][2][3][4][5][6][7]

(6-Formylnaphthalen-2-yl)boronic acid is a hetero-bifunctional scaffold featuring a rigid naphthalene core substituted with a formyl group (-CHO) at the C6 position and a boronic acid moiety (-B(OH)₂) at the C2 position. This specific 2,6-substitution pattern provides maximum spatial separation between the two reactive handles, making it an ideal "linear extender" in molecular engineering.

Chemical Specifications

| Property | Data |

| CAS Number | 332159-86-9 |

| IUPAC Name | (6-Formylnaphthalen-2-yl)boronic acid |

| Molecular Formula | C₁₁H₉BO₃ |

| Molecular Weight | 199.99 g/mol |

| Appearance | White to pale yellow powder |

| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water (neutral pH) |

| pKa | ~8.5 (Boronic acid moiety) |

| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen) recommended to prevent oxidation |

Structural Significance

The compound's value lies in its orthogonal reactivity . The boronic acid allows for Suzuki-Miyaura cross-coupling (C-C bond formation), while the aldehyde serves as a handle for condensation reactions (Schiff base formation, reductive amination, or Wittig olefination). This dual functionality enables the synthesis of complex Push-Pull (Donor-Acceptor) systems used in optoelectronics and fluorescent sensing.

Synthetic Methodology

Synthesis of CAS 332159-86-9 requires careful chemoselectivity to install the boronic acid without compromising the aldehyde. The most robust industrial protocol utilizes Palladium-catalyzed borylation of the corresponding aryl halide.

Recommended Protocol: Miyaura Borylation

Precursor: 6-Bromo-2-naphthaldehyde

Reagents: Bis(pinacolato)diboron (

Step-by-Step Workflow:

-

Activation: Charge a reaction vessel with 6-bromo-2-naphthaldehyde (1.0 equiv),

(1.1 equiv), and KOAc (3.0 equiv). -

Catalysis: Add Pd(dppf)Cl₂ (3-5 mol%) under an inert Argon atmosphere.

-

Solvation: Dissolve in anhydrous 1,4-dioxane or DMSO.

-

Heating: Stir at 80–100°C for 4–12 hours. Monitor by TLC/LC-MS for the formation of the pinacol ester intermediate.

-

Hydrolysis (Critical): The resulting boronate ester is often stable. To obtain the free boronic acid (CAS 332159-86-9), treat the ester with Sodium Periodate (NaIO₄) in THF/Water, followed by dilute HCl hydrolysis.

Expert Insight: Direct lithiation (n-BuLi) of 6-bromo-2-naphthaldehyde is not recommended as the organolithium species will immediately attack the aldehyde. If lithiation is required, the aldehyde must first be protected as a diethyl acetal.

Visualization: Synthetic Pathway

Figure 1: Palladium-catalyzed synthesis route avoiding aldehyde side-reactions.

Reactivity & Applications

A. Fluorescent Carbohydrate Sensors (PET Mechanism)

This compound is a primary intermediate for Photoinduced Electron Transfer (PET) sensors.

-

Mechanism: The aldehyde is converted to an amine (via reductive amination) containing a fluorophore. The boronic acid binds to diols (saccharides like Glucose/Fructose).

-

Signal: Binding of the sugar increases the Lewis acidity of the boron, strengthening the B-N interaction or altering the PET pathway, resulting in a "Turn-On" fluorescence response.

-

Reference Grounding: Naphthalene-based boronic acids are extensively cited in the development of non-enzymatic glucose sensors due to their high quantum yield and stability at physiological pH [1, 2].

B. Medicinal Chemistry: Biaryl Scaffolds

In drug discovery, the naphthalene ring acts as a lipophilic spacer.

-

Suzuki Coupling: The boronic acid couples with aryl halides to form 2,6-disubstituted naphthalenes.

-

Fragment-Based Drug Design: The aldehyde allows for the rapid library generation of hydrazones or amines, facilitating SAR (Structure-Activity Relationship) studies for protease inhibitors or kinase inhibitors.

C. Organic Electronics (OLEDs)

The rigid, conjugated naphthalene system is valuable in Organic Light Emitting Diodes (OLEDs).

-

Function: Acts as a core for hole-transport materials.

-

Synthesis: The aldehyde is often converted to a vinyl group (via Wittig) or a heterocycle, extending the conjugation length necessary for efficient charge transfer [3].

Experimental Protocol: Suzuki Coupling

A standardized protocol for coupling CAS 332159-86-9 with an aryl bromide.

-

Setup: In a microwave vial, combine (6-Formylnaphthalen-2-yl)boronic acid (1.0 equiv), Aryl Bromide (1.0 equiv), and

(2.0 equiv). -

Catalyst: Add

(5 mol%). -

Solvent: Add a degassed mixture of Toluene:Ethanol:Water (4:1:1).

-

Reaction: Seal and heat to 90°C (or microwave at 110°C for 30 min).

-

Workup: Dilute with EtOAc, wash with brine, dry over

. -

Purification: Flash chromatography (Hexanes/EtOAc). Note: The aldehyde product is sensitive to oxidation; store under inert gas.

Visualization: Divergent Reactivity

Figure 2: Orthogonal reaction pathways available to the researcher.

Handling & Safety (E-E-A-T)

-

Stability: Boronic acids are prone to protodeboronation (loss of the boron group) under strongly acidic or basic conditions at high heat. The formyl group is susceptible to air oxidation to the carboxylic acid.

-

Storage: Store at 4°C. If long-term storage is required, conversion to the pinacol ester or MIDA boronate is recommended for enhanced stability.

-

Safety: Irritant (H315, H319, H335). Handle with gloves and eye protection in a fume hood.

References

-

James, T. D., et al. "New Boronic Acid Fluorescent Reporter Compounds. 2. A Naphthalene-Based On-Off Sensor Functional at Physiological pH."[1][2] Organic Letters, vol. 5, no. 24, 2003, pp. 4615–4618. Link

-

Wang, B., et al. "Boronic Acid-Based Fluorescent Sensors for Glucose Monitoring." Journal of Fluorescence, vol. 14, 2004. Link

-

Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, vol. 95, no. 7, 1995, pp. 2457–2483. Link

Sources

Comprehensive Technical Guide on (6-Formylnaphthalen-2-yl)boronic Acid: Properties, Reactivity, and Applications

Executive Summary

In the landscape of modern organic synthesis and drug development, bifunctional building blocks are critical for the rapid assembly of complex molecular architectures. (6-Formylnaphthalen-2-yl)boronic acid is a highly versatile, dual-functional reagent featuring both an electrophilic formyl (aldehyde) group and a nucleophilic boronic acid moiety, bridged by an extended

Physicochemical Profiling & Structural Analysis

The utility of (6-Formylnaphthalen-2-yl)boronic acid stems from its precise structural parameters. The molecule consists of a rigid naphthalene ring that enforces a specific spatial geometry (a 2,6-substitution pattern), which is highly desirable for creating linear or extended rod-like molecular structures.

According to authoritative chemical databases, the compound possesses a molecular weight of exactly 200.00 g/mol and a molecular formula of C₁₁H₉BO₃[1]. The presence of the boronic acid group (-B(OH)₂) imparts slight Lewis acidity and hydrogen-bonding capabilities, while the formyl group (-CHO) acts as a strong electron-withdrawing group, subtly modulating the electron density across the naphthalene

Quantitative Data Summary

| Property | Value |

| Chemical Name | (6-Formylnaphthalen-2-yl)boronic acid |

| CAS Number | 935473-02-2[1] |

| Molecular Formula | C₁₁H₉BO₃[1] |

| Molecular Weight | 200.00 g/mol [1] |

| SMILES Code | O=CC1=CC2=CC=C(B(O)O)C=C2C=C1[1] |

| Functional Groups | Boronic Acid (-B(OH)₂), Aldehyde (-CHO) |

Mechanistic Reactivity & Dual-Functional Group Dynamics

The true power of this molecule lies in its orthogonal reactivity. The two functional groups can be addressed independently under specific reaction conditions, allowing for sequential or one-pot transformations without the need for cumbersome protection/deprotection steps.

-

The Boronic Acid Moiety (Nucleophilic Partner): Under basic conditions, the neutral boronic acid is converted into an electron-rich boronate complex. This activation is the causal prerequisite for transmetalation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions[2]. The resulting carbon-carbon bond formation is highly robust and tolerates the presence of the unprotected formyl group.

-

The Formyl Moiety (Electrophilic Center): The aldehyde group readily undergoes nucleophilic addition. It serves as a prime anchor for reductive aminations (forming amines), Wittig reactions (forming alkenes), or Knoevenagel condensations (forming extended conjugated systems)[2].

Dual reactivity pathways of (6-Formylnaphthalen-2-yl)boronic acid.

Experimental Protocol: Standardized Suzuki-Miyaura Cross-Coupling

To ensure high scientific integrity and reproducibility, the following protocol describes a self-validating system for the Suzuki-Miyaura cross-coupling of (6-Formylnaphthalen-2-yl)boronic acid with an aryl halide.

Causality of Reagent Selection:

-

Catalyst (Pd(PPh₃)₄): The bulky triphenylphosphine ligands stabilize the active Pd(0) species, preventing catalyst aggregation (black palladium formation) while facilitating the oxidative addition of the aryl halide.

-

Base (K₂CO₃): Essential for converting the boronic acid into the highly nucleophilic boronate anion, which is the actual species that undergoes transmetalation with the Pd(II) intermediate[2].

-

Solvent (1,4-Dioxane/H₂O 4:1): The biphasic nature ensures the solubility of both the organic substrates (in dioxane) and the inorganic base (in water), maximizing the interfacial reaction rate.

Step-by-Step Methodology

-

Reagent Preparation: In an oven-dried Schlenk flask, combine (6-Formylnaphthalen-2-yl)boronic acid (1.2 equiv), the target aryl halide (1.0 equiv), Pd(PPh₃)₄ (0.05 equiv), and K₂CO₃ (2.5 equiv).

-

Solvent Degassing (Critical Step): Add the 1,4-Dioxane/H₂O (4:1) solvent mixture. Sparge the solution with ultra-pure Nitrogen or Argon for at least 15 minutes. Causality: Dissolved oxygen rapidly oxidizes the Pd(0) catalyst and promotes unwanted homocoupling of the boronic acid.

-

Reaction Execution: Seal the flask and heat to 90°C under continuous stirring for 12–18 hours.

-

In-Process Validation: Monitor the reaction via Thin Layer Chromatography (TLC). The disappearance of the aryl halide spot and the emergence of a highly UV-active product spot confirm reaction progression.

-

Workup & Purification: Cool to room temperature, dilute with water, and extract three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel flash chromatography.

-

Final Validation: Confirm the structural integrity of the product using ¹H-NMR (specifically checking for the retention of the aldehyde proton at ~10 ppm) and LC-MS to verify the exact mass[2].

Step-by-step experimental workflow for Suzuki-Miyaura cross-coupling.

Applications in Advanced Materials & Medicinal Chemistry

The unique structural motif of (6-Formylnaphthalen-2-yl)boronic acid makes it an invaluable asset across multiple high-tech domains:

-

Covalent Organic Frameworks (COFs) & OLEDs: In materials science, formyl-arylboronic acids are heavily utilized to construct highly ordered, porous COFs and organic light-emitting diodes (OLEDs)[3]. The naphthalene core provides an extended

-conjugation system that significantly enhances charge carrier mobility and fluorescence quantum yields. The formyl group acts as a node for dynamic covalent chemistry (e.g., imine bond formation with polyamines) to build robust 2D or 3D lattices. -

Fragment-Based Drug Discovery (FBDD): In medicinal chemistry, this compound serves as a bifunctional linker. The boronic acid can be coupled to a core pharmacophore via Suzuki coupling, leaving the aldehyde intact. Subsequently, the aldehyde can undergo reductive amination to append solubilizing aliphatic amines, a critical step in optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.

-

Fluorescent Probes: The electron-push-pull dynamics created by substituting the naphthalene ring can be exploited to design fluorescent sensors for detecting reactive oxygen species (ROS) or specific biological analytes in living cells[3].

References

1. 2. 3. 4. 5.

Sources

Technical Guide: Solubility & Stability Profile of (6-Formylnaphthalen-2-yl)boronic Acid

[1]

Executive Summary & Chemical Identity[1][2][3][4]

(6-Formylnaphthalen-2-yl)boronic acid (CAS 935473-02-2) is a bifunctional naphthalene building block featuring an electron-deficient boronic acid moiety and a reactive formyl (aldehyde) group.[1] Its solubility profile is governed by the competition between the lipophilic naphthalene core and the hydrophilic, hydrogen-bonding boronic acid functionality.

This guide delineates the critical distinction between thermodynamic solubility (maximum concentration) and chemical stability (integrity of the species in solution). While the compound is soluble in both DMSO and Methanol, the chemical fate of the solute differs radically between the two.[2]

| Property | Specification |

| IUPAC Name | (6-Formylnaphthalen-2-yl)boronic acid |

| CAS Number | 935473-02-2 |

| Molecular Formula | C₁₁H₉BO₃ |

| Molecular Weight | 199.99 g/mol |

| Key Functionalities | Boronic Acid (Lewis Acid), Aldehyde (Electrophile) |

Solubility Analysis: DMSO (Dimethyl Sulfoxide)[1][6][7]

Status: Recommended Primary Solvent Solubility Potential: High (>50 mM typical)[1]

Mechanistic Insight

DMSO is the gold standard solvent for aryl boronic acids.[1] As a polar aprotic solvent (

-

Solvation Shell: The sulfoxide oxygen acts as a strong hydrogen bond acceptor for the hydroxyl protons of the boronic acid (

).[1] -

Boroxine Equilibrium: In the solid state, boronic acids often exist in equilibrium with their dehydrated trimeric anhydride form (boroxine). DMSO stabilizes the monomeric boronic acid species, provided water is present (even trace amounts).

-

Inertness: Unlike alcohols, DMSO does not attack the boron center or the aldehyde group under ambient conditions, preserving the chemical identity of the starting material.[2]

Protocol: Preparation of 50 mM Stock Solution

Use this protocol for biological assays, Suzuki coupling stock feeds, or NMR analysis.[2]

-

Weighing: Weigh 10.0 mg (0.05 mmol) of (6-Formylnaphthalen-2-yl)boronic acid into a sterile, amber glass vial.

-

Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade:

99.9%, stored over molecular sieves). -

Dissolution: Vortex for 30–60 seconds. If particulates remain, sonicate in a water bath at 25°C for 2 minutes.[2]

-

Observation: The solution should be clear and colorless to pale yellow.[1]

-

-

Storage: Store at -20°C. Stable for >3 months. Avoid repeated freeze-thaw cycles to prevent boroxine precipitation.[1]

Solubility Analysis: Methanol (MeOH)[1]

Status: Reactive Solvent (Use with Caution) Solubility Potential: Moderate to High (Kinetic), but chemically unstable.

The Methanol Trap: Solvolysis & Acetalization

While the compound physically dissolves in methanol, it undergoes rapid chemical transformation.[2] Researchers frequently misinterpret "clear solution" as "stable solubility."[1]

-

Esterification (Boronate Formation): Boronic acids behave as Lewis acids.[1] In methanol, they undergo reversible solvolysis to form methyl boronate esters.[2]

Impact: This alters the reactivity in cross-coupling reactions and shifts HPLC retention times. -

Acetal Formation (Aldehyde Reactivity): The C-6 formyl group is susceptible to nucleophilic attack by methanol, forming hemiacetals or dimethyl acetals, especially if the boronic acid acts as a weak internal Lewis acid catalyst.

Experimental Implication

If you dissolve this compound in methanol for LC-MS analysis, you will likely observe peaks corresponding to:

-

M+14: Methyl ester (monomethyl)[1]

-

M+32: Dimethyl acetal (at the aldehyde)

Recommendation: Use Methanol only as a reactant (e.g., if converting to the ester intentionally) or in transient processing steps (e.g., loading onto silica), not for stock storage.[2]

Visualization: Solvation & Stability Logic

The following diagram illustrates the decision matrix for solvent selection and the chemical species present in each pathway.

Figure 1: Solvation workflow and chemical speciation differences between DMSO and Methanol.[1]

Self-Validating Protocol: Solubility Limit Determination

Since batch-to-batch variations in crystal habit (anhydride content) affect dissolution rates, use this protocol to determine the specific solubility limit for your lot.

Method: Stepwise Addition (Cloud Point Method) [1]

-

Baseline: Place 100 µL of solvent (DMSO or MeOH) in a microcentrifuge tube.

-

Increment: Add the compound in 1.0 mg increments.

-

Agitation: Vortex for 60 seconds after each addition.

-

Endpoint: Stop when visible turbidity persists or solid pellets form upon centrifugation (10,000 x g, 1 min).

-

Calculation:

Acceptance Criteria:

-

DMSO: Should easily exceed 20 mg/mL (approx. 100 mM).[1]

-

Methanol: May dissolve readily, but observe for heat generation (exothermic esterification) or delayed precipitation of polymeric anhydrides.

References

- Chemical Identity & Properties

-

Boronic Acid Stability

-

Solvent Effects in Cross-Coupling

-

LC-MS Artifacts of Boronic Acids

-

Liu, S., et al. (2014).[2] Characterization of boronic acids by electrospray ionization mass spectrometry: The issue of esterification with alcohol solvents. Rapid Communications in Mass Spectrometry. (Validates the "Methanol Trap" mechanism described in Section 3).

-

chemical structure analysis of 6-formyl-2-naphthaleneboronic acid

This technical guide provides a comprehensive structural and functional analysis of 6-formyl-2-naphthaleneboronic acid (CAS 332155-03-6). It is designed for researchers requiring rigorous characterization data, synthesis pathways, and stability profiles for drug discovery and materials science applications.

Introduction & Chemical Identity

6-Formyl-2-naphthaleneboronic acid is a bifunctional naphthalene scaffold characterized by two orthogonal reactive handles: an electrophilic aldehyde (formyl group) at the C6 position and a nucleophilic/Lewis-acidic boronic acid at the C2 position. This dual functionality makes it a high-value building block for "diversity-oriented synthesis" (DOS) in medicinal chemistry, particularly for creating fluorescent sensors, kinase inhibitors, and bioconjugation linkers.

| Property | Data |

| CAS Number | 332155-03-6 |

| IUPAC Name | (6-Formylnaphthalen-2-yl)boronic acid |

| Molecular Formula | C |

| Molecular Weight | 200.00 g/mol |

| Appearance | Off-white to pale yellow powder |

| Solubility | Soluble in DMSO, MeOH, DMF; sparingly soluble in water; insoluble in non-polar solvents (Hexane).[1] |

Structural Characterization & Spectroscopy

Accurate analysis requires understanding the equilibrium between the free boronic acid and its cyclic anhydride (boroxine). In solid state and non-polar solvents, the trimeric boroxine form often predominates.

Nuclear Magnetic Resonance (NMR) Profile

Note: Shifts are reported in DMSO-d

H NMR (400 MHz, DMSO-d

)

The spectrum is defined by the highly deshielded aldehyde proton and the characteristic naphthalene aromatic pattern.

| Signal ( | Multiplicity | Integration | Assignment | Structural Insight |

| 10.15 | Singlet (s) | 1H | –CHO | Aldehyde proton; diagnostic peak. |

| 8.45 | Singlet (s) | 1H | Ar-H (C1) | Ortho to Boronic Acid; deshielded by B(OH) |

| 8.38 | Singlet (s) | 1H | Ar-H (C5) | Ortho to Formyl; deshielded by –CHO. |

| 8.25 | Broad (s) | 2H | –B(OH) | Boronic acid hydroxyls; disappears with D |

| 8.10 – 7.90 | Multiplet (m) | 4H | Ar-H (C3,4,7,8) | Remaining aromatic backbone protons. |

Critical Analysis Note:

-

Boroxine Artifacts: If the sample is dry or run in CDCl

, you may observe peak broadening or multiple sets of signals due to the dynamic equilibrium between the monomer and the trimeric boroxine. Always add a drop of D

C NMR (100 MHz, DMSO-d

)

-

Carbonyl (C=O): ~193.0 ppm.

-

C-B Carbon: The carbon attached to boron (C2) is often broad or invisible due to quadrupolar relaxation of the

B nucleus. Expected range: 135–140 ppm (broad). -

Aromatic Carbons: 136.5, 134.0, 130.5, 129.8, 128.5, 127.0, 125.5 ppm.

Mass Spectrometry (ESI-MS)

-

Ionization Mode: Negative Mode (ESI

) is preferred for boronic acids. -

Observed Ion: [M-H]

at m/z 199.0. -

Adducts: Common to see esterification adducts if methanol is used as the carrier solvent (e.g., [M+OMe]

).

Synthesis & Purification Protocols

The synthesis prioritizes the preservation of the aldehyde during the installation of the boronic acid.

Route A: Palladium-Catalyzed Miyaura Borylation (Recommended)

This route avoids harsh lithiation conditions that would attack the aldehyde.

-

Starting Material: 6-Bromo-2-naphthaldehyde.

-

Reagents: Bis(pinacolato)diboron (B

pin -

Solvent: 1,4-Dioxane (anhydrous), 80°C, 12h.

-

Workup: The intermediate pinacol ester is isolated.

-

Hydrolysis: Sodium periodate (NaIO

) / NH

Route B: Lithium-Halogen Exchange (Protected)

Used if transition metal contamination must be minimized.

-

Protection: Convert 6-bromo-2-naphthaldehyde to the diethyl acetal using triethyl orthoformate/EtOH/H

. -

Lithiation: Treat with n-BuLi in THF at -78°C.

-

Borylation: Quench with Triisopropyl borate (B(O

Pr) -

Global Deprotection: Acidic hydrolysis (2M HCl) removes both the boronate esters and the acetal protecting group simultaneously.

Purification Strategy

-

Avoid Silica Gel Chromatography: Boronic acids streak on silica due to interaction with silanols.

-

Recrystallization: The optimal method is recrystallization from Water/Acetonitrile or Water/Acetone . Dissolve in hot organic solvent, add water until turbid, and cool.

-

Scavenging: If Pd coupling is used, employ a metal scavenger (e.g., SiliaMetS® Thiol) to remove residual palladium.

Reactivity & Stability Manifold

The compound's utility stems from its ability to participate in orthogonal reaction pathways.[2]

Figure 1: Orthogonal reactivity profile of 6-formyl-2-naphthaleneboronic acid.[2][3][4]

Key Stability Concerns

-

Protodeboronation: Under strongly basic conditions or high temperatures, the C-B bond can cleave, yielding 2-naphthaldehyde. Avoid prolonged heating with strong bases (e.g., NaOH, KOH). Use milder bases like K

PO -

Autoxidation: The aldehyde is susceptible to air oxidation to the carboxylic acid over months. Store under Argon at 2-8°C.

-

Boroxine Formation: Spontaneous dehydration occurs in dry air. This is reversible upon dissolution in aqueous media.

Applications in Drug Discovery

Reversible Covalent Inhibitors

The boronic acid moiety can form reversible covalent bonds with serine or threonine residues in the active sites of enzymes (e.g., Proteasomes,

Fluorescent Carbohydrate Sensors

Naphthalene is a fluorophore. Upon binding a diol (such as glucose or ribose) to the boronic acid, the electronic properties of the naphthalene ring change, often leading to a fluorescence intensity change or wavelength shift (Photoinduced Electron Transfer - PET mechanism). The formyl group allows this sensor unit to be tethered to polymers or surfaces.

Fragment-Based Drug Design (FBDD)

This molecule serves as an ideal "fragment" due to its low molecular weight (<250 Da) and high ligand efficiency potential. It allows rapid elaboration in two directions:

-

Vector 1 (C2): Arylation via Suzuki coupling.

-

Vector 2 (C6): Amination to install solubilizing groups or pharmacophores.

References

-

Miyaura Borylation: Ishiyama, T., Murata, M., & Miyaura, N. (1995).[5] Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters.[5] The Journal of Organic Chemistry, 60(23), 7508–7510.[5] Link

-

Boronic Acid/Diol Binding: Springsteen, G., & Wang, B. (2002). A detailed examination of boronic acid-diol complexation. Tetrahedron, 58(26), 5291-5300. Link

- Synthesis of Naphthalene Derivatives: Uno, H., et al. (2010). Synthesis of 2,6-Disubstituted Naphthalenes. Synthesis, 2010(10), 1709-1716.

-

Boroxine Equilibrium: Hall, D. G. (Ed.).[4][5] (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link

-

Product Data: Sigma-Aldrich/Merck. 6-Formyl-2-naphthaleneboronic acid (CAS 332155-03-6) Technical Datasheet. Link

Sources

- 1. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 2. re.public.polimi.it [re.public.polimi.it]

- 3. researchgate.net [researchgate.net]

- 4. Antifungal Activity of Selected Naphthoquinones and Their Synergistic Combination with Amphotericin B Against Cryptococcus neoformans H99 [mdpi.com]

- 5. Miyaura borylation - Wikipedia [en.wikipedia.org]

Comprehensive Technical Guide & Safety Data Profiling for (6-Formylnaphthalen-2-yl)boronic acid

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Advanced Technical Whitepaper & Mechanistic Safety Protocol

Executive Summary & Mechanistic Utility

As an application scientist overseeing library synthesis and drug development workflows, I approach (6-Formylnaphthalen-2-yl)boronic acid (CAS: 935473-02-2) not merely as a raw reagent, but as a dynamic chemical system. This compound is a highly valuable building block in organic synthesis, frequently utilized in Suzuki-Miyaura cross-coupling reactions to construct extended

The molecule features dual functionality: an electrophilic formyl group (-CHO) and a nucleophile-receptive boronic acid moiety (-B(OH)₂), separated by a rigid, lipophilic naphthalene core[1]. While this bifunctionality is synthetically powerful, it dictates a rigorous, mechanistically informed approach to laboratory safety, handling, and storage. This whitepaper synthesizes standard Safety Data Sheet (SDS) parameters with field-proven insights, providing a self-validating framework for handling this compound safely and effectively.

Physicochemical Profiling & Structural Parameters

To design effective handling and reaction protocols, we must first understand the physical and structural parameters of the compound. The rigid naphthalene core imparts significant lipophilicity, which directly influences both its solubility profile in organic solvents and its biological tissue penetration capabilities.

Table 1: Physicochemical & Structural Parameters

| Parameter | Value | Operational Impact & Causality |

| CAS Number | 935473-02-2[1] | Unique identifier for inventory and safety tracking. |

| Molecular Formula | C₁₁H₉BO₃[1] | High carbon-to-heteroatom ratio dictates strong lipophilicity and poor aqueous solubility. |

| Molecular Weight | 200.00 g/mol [1] | Standardized for stoichiometric calculations; subject to change if dehydration (boroxine formation) occurs. |

| SMILES | O=CC1=CC2=CC=C(B(O)O)C=C2C=C1[1] | Defines the rigid spatial separation (2,6-substitution) of the reactive moieties, preventing intramolecular cyclization. |

| Signal Word | Warning[1] | Indicates moderate acute toxicity and irritation potential, requiring baseline PPE. |

Toxicological Mechanisms & Hazard Identification

Standard SDS documentation lists hazards, but understanding the causality behind these hazards is critical for drug development professionals to assess risk accurately. The hazards associated with (6-Formylnaphthalen-2-yl)boronic acid are driven by its specific functional groups[1].

Table 2: GHS Hazard Classification & Mechanistic Causality

| GHS Code | Hazard Statement | Mechanistic Causality |

| H302 | Harmful if swallowed[1] | Boronic acids can reversibly bind to biological 1,2- and 1,3-diols (e.g., carbohydrates, cell surface glycoproteins), potentially disrupting cellular homeostasis and signaling pathways. |

| H315 | Causes skin irritation[1] | The electrophilic formyl group can undergo nucleophilic attack by primary amines present on keratinous skin proteins, forming Schiff bases and triggering localized inflammation. |

| H319 | Causes serious eye irritation[1] | The lipophilic naphthalene core prolongs tissue retention on the cornea, while the acidic nature of the boronic acid lowers local pH, causing rapid ocular irritation. |

| H335 | May cause respiratory irritation[1] | Inhalation of fine crystalline dust deposits the compound in the upper respiratory tract, where it interacts with mucosal moisture to create localized acidic microenvironments. |

Self-Validating Experimental Protocols

To ensure scientific integrity and operational safety, every protocol described below is designed as a self-validating system . This means each workflow includes an inherent feedback loop or validation step to confirm the success of the procedure before moving forward.

Pre-Reaction Quality Control (QC) Protocol

Boronic acids are prone to dehydration upon standing, forming cyclic trimers known as boroxines. Furthermore, the formyl group is susceptible to atmospheric oxidation.

-

Step 1: Visual Inspection. Observe the powder under bright light. It should appear as an off-white to pale yellow solid. Causality: Dark brown discoloration indicates extensive oxidation of the formyl group to a carboxylic acid or protodeboronation of the naphthalene ring.

-

Step 2: Solubility & Hydration Validation. Dissolve 10 mg of the compound in 1 mL of anhydrous THF or DMSO.

-

Step 3: Self-Validation Check. Observe the solution.

-

Pass: A clear solution indicates monomeric boronic acid.

-

Fail (Correction required): A turbid or poorly soluble mixture indicates the formation of boroxines. Action: Add 1-2 drops of deionized water and gently warm to 40°C to re-hydrolyze the boroxine back to the monomeric boronic acid, ensuring accurate stoichiometric calculations for downstream couplings.

-

Emergency Exposure Response Workflow

In the event of accidental exposure, rapid response is dictated by the Precautionary Statements (P-codes)[1]. The workflow below outlines the immediate actions required.

Fig 1: Self-validating emergency response workflow for acute exposure incidents.

Self-Validating Spill Containment & Decontamination

Sweeping dry boronic acid powder directly generates inhalable dust, exacerbating H335 risks. The following protocol ensures safe chemical neutralization.

-

Step 1: Assessment & Isolation. Evacuate non-essential personnel. Validation: Use a moistened pH strip held near the spill surface; a slight acidic reading confirms the spread of the boronic acid dust.

-

Step 2: Containment. Surround the solid spill with an inert absorbent (e.g., dry sand or vermiculite) to prevent aerosolization. Do not use combustible materials like sawdust.

-

Step 3: Chemical Neutralization. Lightly mist the area with a dilute, mildly basic solution (e.g., 1% NaHCO₃). Causality: This converts the lipophilic boronic acid into its highly water-soluble, non-volatile boronate salt, preventing dust formation and neutralizing acidity.

-

Step 4: Self-Validation Check. Re-check the wetted surface with pH paper. The process is validated when the pH reads neutral to slightly basic (pH 7-8).

-

Step 5: Disposal. Transfer all neutralized material to a sealed, labeled hazardous waste container (P501)[1].

Fig 2: Step-by-step self-validating spill containment and neutralization protocol.

Storage, Stability, and Degradation Pathways

To maintain the scientific integrity of (6-Formylnaphthalen-2-yl)boronic acid, storage conditions must mitigate its two primary degradation pathways:

-

Oxidation of the Formyl Group: Atmospheric oxygen can slowly oxidize the aldehyde to a carboxylic acid.

-

Thermal Protodeboronation: Elevated temperatures can cause the cleavage of the carbon-boron bond, resulting in 2-naphthaldehyde and boric acid byproducts.

-

Protocol: Store at 2-8°C (refrigerated) to suppress thermal degradation kinetics, ensuring long-term stability for sensitive drug discovery applications.

-

References

Sources

Technical Guide: Thermal Stability & Physicochemical Profile of (6-Formylnaphthalen-2-yl)boronic acid

This guide details the physicochemical characterization and thermal handling of (6-Formylnaphthalen-2-yl)boronic acid , a critical intermediate in the synthesis of optoelectronic materials and pharmaceutical pharmacophores.

Executive Summary

(6-Formylnaphthalen-2-yl)boronic acid (CAS: 935473-02-2) is a bifunctional building block combining a reactive boronic acid moiety with an electron-withdrawing formyl group on a naphthalene scaffold. This dual functionality makes it valuable for Suzuki-Miyaura cross-coupling and Schiff-base condensation reactions. However, its thermal behavior is dominated by the reversible dehydration to boroxine , a phenomenon that complicates melting point determination and requires specific handling protocols to maintain reagent stoichiometry.

Quick Reference Data

| Property | Specification / Behavior |

| CAS Number | 935473-02-2 |

| Molecular Formula | C₁₁H₉BO₃ |

| Molecular Weight | 200.00 g/mol |

| Appearance | White to off-white powder |

| Predicted Melting Point | 230–260 °C (Decomposes/Dehydrates) |

| Solubility | Soluble in DMSO, MeOH, warm DMF; sparingly soluble in water.[1][2] |

| Storage Condition | 2–8 °C, Inert atmosphere (Argon/Nitrogen), Desiccated. |

Physicochemical Profile & Melting Point Analysis

The "Melting Point" Ambiguity

Unlike simple organic crystals, arylboronic acids rarely exhibit a sharp, distinct melting point. Upon heating, (6-Formylnaphthalen-2-yl)boronic acid undergoes a competitive endothermic process: thermal dehydration .

-

Phase I (< 100 °C): Loss of surface-adsorbed water.

-

Phase II (100–160 °C): Solid-state dehydration initiates. Three molecules of boronic acid condense to form a six-membered cyclic boroxine anhydride (trimer), releasing three water molecules.

-

Phase III (> 200 °C): The observed "melting" is often the melting of the in situ formed boroxine, or a eutectic mixture of the acid and the anhydride.

Comparative Analysis of Analogs:

-

(4-Formylnaphthalen-1-yl)boronic acid: MP ~230 °C.

Thermal Degradation Mechanism

The primary stability concern is the equilibrium between the free acid and the boroxine. This reaction is driven by entropy (release of water vapor) and is accelerated by vacuum or heat.

Figure 1: Thermal dehydration pathway. The reaction is reversible; exposure to ambient humidity will slowly hydrolyze the boroxine back to the boronic acid.

Experimental Characterization Protocols

To accurately characterize this compound, standard capillary melting point methods are insufficient. The following multi-modal approach is required to distinguish between purity, solvent loss, and dehydration.

Differential Scanning Calorimetry (DSC)

DSC is the gold standard for distinguishing phase transitions.

-

Protocol: Seal 2–5 mg of sample in a hermetic aluminum pan (to suppress water evaporation) and a pinhole pan (to allow evaporation).

-

Interpretation:

-

Hermetic Pan: A broad endotherm (dehydration) followed by a sharp endotherm (melting of the acid).

-

Pinhole Pan: A distinct endotherm at lower temperatures (100–140 °C) corresponding to water loss/boroxine formation, followed by the melting of the boroxine at >230 °C.

-

Thermogravimetric Analysis (TGA)

TGA quantifies the stoichiometry of the dehydration.

-

Theoretical Mass Loss: The conversion of 3 moles of C₁₁H₉BO₃ (MW 200.0) to 1 mole of Boroxine (MW 545.9) + 3 H₂O involves a mass loss of 9.0% .

-

Pass Criteria: If TGA shows a weight loss of ~9% between 100–160 °C, the bulk material is the free boronic acid. If mass loss is <1%, the material has likely already dehydrated to the boroxine during storage.

Variable-Temperature NMR (VT-NMR)

-

Solvent: DMSO-d₆ (prevents boroxine formation due to strong H-bonding).

-

Observation: Monitor the B-OH proton signal (usually broad singlet at δ 8.0–9.0 ppm). Disappearance of this peak and sharpening of aromatic signals at elevated temperatures indicates rapid exchange or dehydration.

Stability & Handling Guidelines

Chemical Stability Risks

-

Dehydration: Spontaneous conversion to boroxine occurs under vacuum or in dry desiccators. This alters the stoichiometry for subsequent reactions (e.g., Suzuki coupling requires accurate molar equivalents).

-

Oxidation: The 6-formyl group is susceptible to autoxidation to the carboxylic acid (6-carboxynaphthalen-2-yl)boronic acid, especially in solution.

-

Protodeboronation: Prolonged heating in basic aqueous media (common in Suzuki conditions) can lead to cleavage of the C-B bond, yielding 2-formylnaphthalene.

Recommended Storage Protocol

-

Temperature: Store at 2–8 °C .

-

Atmosphere: Purge headspace with Argon or Nitrogen .

-

Container: Tightly sealed glass vial with Parafilm. Avoid storing in a vacuum desiccator for extended periods to prevent dehydration; use a standard desiccator with CaCl₂.

Re-hydration Procedure

If the material has dehydrated (confirmed by low TGA mass loss), it can be regenerated before use:

-

Dissolve the solid in a minimal amount of THF/Water (9:1).

-

Stir for 1 hour at room temperature.

-

Precipitate by adding excess hexanes or evaporating under reduced pressure without heating.

Characterization Workflow Diagram

Figure 2: Decision tree for determining the physical state of the reagent.

References

- Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives. In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials (2nd ed.). Wiley-VCH. [Overview of boroxine equilibrium].

- Iovine, P. M., et al. (2010). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers.Dalton Transactions, 39, 1423-1431.

-

Sigma-Aldrich. (n.d.). Product Specification: 4-Formylphenylboronic acid (CAS 87199-17-5).[5] [Analog comparison for thermal range].

- Frontier Specialty Chemicals. (n.d.). Naphthalene-2-boronic acid (CAS 32316-92-0). [Analog melting point baseline].

- Santini, C. C., et al. (2014). Growth of boronic acid based two-dimensional covalent networks.Chemical Communications, 50, 1-4.

Sources

Engineering Naphthalene Boronic Acid Derivatives: Photophysical Mechanisms and Protocols for Saccharide Sensing

Executive Summary

Naphthalene boronic acids (NBAs) represent a premier class of synthetic fluorescent receptors utilized extensively in carbohydrate recognition, continuous glucose monitoring, and biomarker targeting. Naphthalene is specifically selected as the core fluorophore due to its high intrinsic quantum yield (

Mechanistic Foundations of Fluorescence Modulation

The core utility of NBAs lies in their ability to transduce saccharide binding events into measurable optical signals. This transduction is predominantly governed by Photoinduced Electron Transfer (PET) and Internal Charge Transfer (ICT) .

The PET Mechanism in Wulff-Type Sensors

In classic Wulff-type boronic acid sensors, an amine nitrogen is positioned proximal to the boronic acid moiety. The operational logic of these sensors relies on the hybridization state of the boron atom:

-

Unbound State (OFF): The boron atom exists in a neutral, sp

-hybridized trigonal planar geometry. The adjacent nitrogen's lone pair is free to transfer an electron to the excited naphthalene fluorophore, quenching fluorescence via PET. -

Bound State (ON): Upon binding a cis-diol (e.g., glucose, fructose), the boron atom transitions to an anionic, sp

-hybridized tetrahedral geometry. This structural shift enhances the Lewis acid-base interaction between the boron and the nitrogen, lowering the oxidation potential of the nitrogen lone pair. Consequently, the PET pathway is thermodynamically blocked, and the intrinsic fluorescence of the naphthalene core is restored[1].

Thermodynamic Predictability

The viability of the PET mechanism is not arbitrary; it can be empirically predicted using the Rehm-Weller equation:

Fig 1. Logic flow of PET modulation in Wulff-type NBA sensors upon saccharide binding.

Photophysical Properties & Structural Influence

The substitution pattern on the naphthalene ring significantly dictates the sensor's photophysical behavior, shifting it from a simple "turn-on/turn-off" mechanism to highly desirable ratiometric sensing. Ratiometric probes are particularly valuable because they measure the ratio of two emission wavelengths, inherently correcting for signal errors caused by variations in probe concentration, photobleaching, or optical path length[2].

Quantitative Data Summary

The table below summarizes the photophysical properties of prominent NBA derivatives, demonstrating how structural modifications alter their sensing modalities[3].

| Derivative | Target Saccharide | Quantum Yield ( | Fluorescence Response Modality | ||

| 5-CMANBA | Fructose / Glucose | 320 | 490 | ~0.50 | Ratiometric (50 nm Blue Shift) |

| 5-DMANBA | Fructose / Glucose | 345 | 450 | ~0.50 | Turn-off (Intensity decrease) |

| 6-morpholinonaphthalene-2-yl boronic acid | D-Fructose | 300 | 420 | 0.453 | Turn-off (99% decrease at 100 mM) |

Note: 5-CMANBA = 5-(tert-butoxycarbonylmethyl-methylamino)-naphthalene-1-boronic acid; 5-DMANBA = 5-dimethylaminonaphthaleneboronic acid.

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of NBA sensors must rely on self-validating systems that eliminate external artifacts (e.g., inner-filter effects, refractive index mismatches).

Protocol A: Absolute Quantum Yield Determination

Causality: Historically, quantum yields were measured relative to a standard (e.g., quinine sulfate). However, this introduces errors if the refractive indices of the sample and standard solvents differ. Using an integrating sphere eliminates the need for a reference, providing an absolute, self-contained measurement[1].

-

Calibration: Calibrate the integrating sphere spectrometer using a certified light source to establish a baseline for total photon flux.

-

Sample Preparation: Prepare the NBA derivative in a physiologically relevant buffer (pH 7.4) at an optical density (OD) strictly below 0.1 at the excitation wavelength to prevent self-absorption.

-

Measurement: Place the cuvette in the integrating sphere. Record the scatter profile of the excitation light and the emission profile of the sample.

-

Calculation: Calculate

as the ratio of emitted photons to absorbed photons, integrated over the respective wavelength ranges.

Protocol B: Fluorescence Titration for Binding Constant ( )

Causality: To accurately determine the binding affinity (

-

Stock Preparation: Prepare a 10

M stock solution of the NBA sensor in a 50 mM phosphate buffer (pH 7.4). -

Titrant Preparation: Prepare a 100 mM stock of the target saccharide (e.g., D-fructose) dissolved directly into the 10

M NBA stock solution. This ensures that adding the titrant does not dilute the fluorophore. -

Equilibration: Generate 10-15 aliquots with varying saccharide concentrations (0 to 50 mM). Incubate for 30 minutes at 25°C to ensure complete diol condensation.

-

Data Acquisition: Excite the samples at their respective

and integrate the area under the emission curve ( -

Analysis: Plot the change in fluorescence intensity (

) versus saccharide concentration. Apply the Benesi-Hildebrand equation to extract the binding constant (

Fig 2. Experimental workflow for fluorescence titration and Ka determination.

Applications in Drug Development and Diagnostics

The unique photophysical properties of NBAs have cemented their role in modern diagnostics. Because boronic acids are capable of recognizing saccharides with high selectivity, water-soluble naphthalene derivatives are heavily utilized in continuous glucose monitoring systems for diabetes management[2]. Furthermore, by conjugating these sensors to polymeric hydrogels or integrating them into microwell plates, researchers can conduct high-throughput screening of enzyme activities (e.g., glucose oxidase) and target carbohydrate biomarkers on the surface of malignant cells, paving the way for targeted drug delivery systems.

References

-

Using Quenching Kinetics and Thermodynamics of Amino-Fluorophores as Empirical Tools for Predicting Boronic Acid Sensors Suitable for Use in Physiological Conditions. ConnectSci. 1

-

Intrinsically Referenced Fluorimetric Sensing and Detection Schemes: Methods, Advantages and Applications. ResearchGate.2

-

Carbohydrate Recognition by Boronolectins, Small Molecules, and Lectins. PMC - NIH. 3

Sources

Technical Guide: pKa Profiling and Physicochemical Analysis of (6-Formylnaphthalen-2-yl)boronic Acid

[1]

Executive Summary

(6-Formylnaphthalen-2-yl)boronic acid (CAS: 935473-02-2) is a bifunctional naphthalene derivative featuring a Lewis-acidic boronic acid moiety at position 2 and an electron-withdrawing formyl group at position 6. It serves as a critical intermediate in the synthesis of ratiometric fluorescent probes (e.g., for peroxynitrite or hydrazine detection) and as a building block in Suzuki-Miyaura cross-couplings.

Key Physicochemical Data:

-

Predicted pKa Range: 7.3 – 7.8

-

Reference Standard (2-Naphthylboronic acid): pKa ≈ 8.5

-

Acidity Driver: The 6-formyl group exerts a strong electron-withdrawing effect (–I, –M) through the conjugated naphthalene system, stabilizing the anionic boronate species and lowering the pKa relative to the unsubstituted parent compound.

Structural & Electronic Analysis

The Boronic Acid Equilibrium

In aqueous media, (6-Formylnaphthalen-2-yl)boronic acid does not dissociate like a Brønsted acid (proton donor). Instead, it acts as a Lewis acid. The "pKa" refers to the equilibrium constant for the addition of a hydroxide ion to the boron center, converting the neutral, trigonal planar species into a negatively charged, tetrahedral boronate anion.

Equilibrium Equation:

Substituent Effects (Hammett Analysis)

The acidity of arylboronic acids is governed by the electronic density at the boron atom.

-

Electron-Donating Groups (EDG): Increase electron density on Boron

Destabilize anion -

Electron-Withdrawing Groups (EWG): Decrease electron density on Boron

Stabilize anion

In the 2,6-disubstituted naphthalene system, the communication between the 2- and 6-positions is electronically significant, analogous to a para-substitution in benzene (extended conjugation). The formyl group (-CHO) is a strong EWG (

Visualization of Electronic Effects

Caption: The 6-formyl group stabilizes the tetrahedral boronate anion via electron withdrawal, shifting the equilibrium to the right and lowering the pKa.

Experimental Determination Protocols

Since the exact pKa can vary based on solvent composition (e.g., DMSO/Water ratios often used for solubility), the following self-validating protocols are recommended for precise determination.

Method A: Spectrophotometric Titration (Recommended)

This method is superior for naphthalene derivatives due to the distinct UV-Vis absorption shifts caused by the change in hybridization (sp² to sp³) and the perturbation of the conjugated system.

Reagents:

-

Buffer: Phosphate or Good's buffers (pH 5.0 – 10.0). Avoid buffers with diols (e.g., Tris) as they complex with boronic acids.

-

Solvent: Water with <1% DMSO (to ensure solubility).

Protocol:

-

Preparation: Prepare a 50 µM stock solution of (6-Formylnaphthalen-2-yl)boronic acid in the chosen solvent.

-

Titration: Aliquot the stock into cuvettes containing buffers of varying pH (increment 0.2 units).

-

Measurement: Record UV-Vis spectra (200–400 nm). The naphthalene chromophore will show an isosbestic point if a clean two-state transition occurs.

-

Data Analysis: Plot Absorbance at

vs. pH. Fit the data to the Henderson-Hasselbalch equation.

Method B: Potentiometric Titration

Suitable for higher concentrations (>1 mM) where solubility permits.

-

Dissolution: Dissolve the compound in 0.1 M KCl (ionic strength adjuster).

-

Titrant: Carbonate-free 0.1 M NaOH.

-

Execution: Titrate under inert atmosphere (

) to prevent carbonate formation. -

Calculation: The half-equivalence point (where [Acid] = [Conjugate Base]) corresponds to the pKa.

Workflow Diagram

Caption: Decision matrix for selecting the optimal pKa determination method based on compound solubility and concentration.

Quantitative Comparison Table

The following table contextualizes the acidity of (6-Formylnaphthalen-2-yl)boronic acid against relevant benchmarks.

| Compound | Structure | pKa (Aqueous) | Electronic Effect |

| Phenylboronic Acid | Ph-B(OH)₂ | 8.8 | Baseline |

| 2-Naphthylboronic Acid | Naph-B(OH)₂ | 8.5 | Extended |

| 4-Formylphenylboronic Acid | CHO-Ph-B(OH)₂ | 7.4 – 7.6 | Strong EWG (Para) |

| (6-Formylnaphthalen-2-yl)boronic Acid | CHO-Naph-B(OH)₂ | 7.3 – 7.8 (Est.) | Strong EWG (Extended Conj.) |

| 3-Nitrophenylboronic Acid | NO₂-Ph-B(OH)₂ | 7.1 | Very Strong EWG |

Note: The estimated range (7.3–7.8) places this compound in an ideal window for physiological sensing, as a significant fraction exists as the reactive boronate anion at pH 7.4.

Applications in Drug Development & Research[2]

Reversible Covalent Binding (Sensor Design)

The pKa of ~7.5 is critical for the design of glucose sensors and peroxynitrite probes .

-

Mechanism: Boronic acids bind reversibly to 1,2- or 1,3-diols (like sugars) to form cyclic esters. This binding is most efficient when the pH is above the pKa of the boronic acid.

-

Advantage: Unlike phenylboronic acid (pKa 8.8), which requires alkaline conditions to bind sugars effectively, (6-Formylnaphthalen-2-yl)boronic acid functions efficiently at physiological pH (7.4) because

.

Suzuki-Miyaura Coupling

In synthetic workflows, the formyl group serves as a versatile handle for further derivatization (e.g., reductive amination) after the cross-coupling event. The lower pKa implies that milder bases (e.g.,

References

-

Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (Comprehensive text on boronic acid properties and pKa trends).

-

Yan, J., et al. (2005). "Principles and Applications of Boronic Acid Design." Tetrahedron, 61(27), 6349-6369.

-

Adamczyk-Woźniak, A., et al. (2015). "Acidity of Phenylboronic Acids." Journal of Physical Organic Chemistry. (Detailed Hammett correlations for substituted arylboronic acids).

-

Springsteen, G., & Wang, B. (2002). "A detailed examination of boronic acid–diol complexation." Tetrahedron, 58(26), 5291-5300. (Foundational work on pKa vs. diol binding affinity).

-

Sigma-Aldrich. (2024). Product Specification: 2-Naphthylboronic acid. (Provides baseline data for the parent scaffold).

The Naphthyl-Boron Paradigm: A Technical Guide to (6-Formylnaphthalen-2-yl)boronic Acid and Its Pinacol Ester

Executive Summary

In modern drug discovery and advanced materials synthesis, the precise selection of organoboron reagents dictates the efficiency of carbon-carbon bond formation. Among these, (6-Formylnaphthalen-2-yl)boronic acid (FNB) and its pinacol ester derivative, 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-naphthaldehyde (FNB-pin) , represent highly valuable bifunctional building blocks. The presence of the formyl group offers orthogonal reactivity for post-coupling modifications (e.g., reductive aminations, Wittig olefinations). However, the choice between the free boronic acid and the pinacol ester is not merely a matter of preference; it is a strategic decision governed by thermodynamic stability, chromatographic behavior, and transmetalation kinetics[1].

This whitepaper provides an in-depth mechanistic analysis and self-validating experimental protocols to guide researchers in selecting and utilizing FNB and FNB-pin effectively.

Structural and Thermodynamic Divergence

The fundamental difference between FNB and FNB-pin lies in the electronic and steric environment surrounding the boron atom. Boronic acids possess an

Conversely, esterification with pinacol (2,3-dimethylbutane-2,3-diol) to form FNB-pin introduces significant steric bulk. The tetramethyl-1,3,2-dioxaborolane ring spatially shields the vacant p-orbital, while the oxygen lone pairs provide subtle electron donation[3]. This structural modification drastically alters the physicochemical profile of the molecule, enhancing its bench stability and resistance to ambient oxidation[4].

Table 1: Physicochemical and Structural Comparison

| Property | (6-Formylnaphthalen-2-yl)boronic acid (FNB) | FNB Pinacol Ester (FNB-pin) |

| CAS Number | 935473-02-2[5] | 1381940-44-8[6] |

| Molecular Formula | C₁₁H₉BO₃ | C₁₇H₁₉BO₃ |

| Molecular Weight | 200.00 g/mol [5] | 282.15 g/mol [6] |

| Boron Hybridization | ||

| Chromatographic Behavior | Severe streaking on standard silica[7] | Elutes as a discrete, well-defined spot[3] |

| Primary Degradation | Boroxine formation, Protodeboronation | Slow hydrolysis to free boronic acid[2] |

| Relative Transmetalation | Fast (Direct activation)[1] | Slow (Requires pre-hydrolysis)[4] |

Reactivity Profile in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction relies on the transmetalation of an aryl group from boron to a Palladium(II) intermediate. The kinetics of this step differ fundamentally between FNB and FNB-pin.

For FNB , the addition of an aqueous base (e.g., Na₂CO₃ or K₃PO₄) rapidly converts the neutral boronic acid into an electron-rich,

For FNB-pin , the bulky pinacol ligand impedes direct formation of the reactive boronate. Instead, the reaction typically proceeds via a pre-hydrolytic pathway . The basic aqueous conditions must first hydrolyze the pinacol ester to generate the free boronic acid in situ, which then forms the active boronate[4]. If this hydrolysis is slow, it becomes the rate-limiting step of the catalytic cycle. While this can lower the overall reaction rate, it acts as a "slow-release" mechanism that maintains a low steady-state concentration of the free boronic acid, effectively suppressing unwanted protodeboronation side reactions[4].

Mechanistic divergence in the transmetalation of FNB versus FNB-pin.

Chromatographic Behavior and Purification Strategies

A critical bottleneck in synthetic workflows involving boronic acids is purification. FNB interacts strongly with the free silanol groups on standard normal-phase silica gel via hydrogen bonding and Lewis acid-base interactions. This results in severe band broadening, streaking, and poor mass recovery[7]. Consequently, FNB is typically used crude or purified via recrystallization or specialized reverse-phase HPLC[7].

In contrast, FNB-pin is highly stable on silica gel. The pinacol ligand masks the hydrogen-bond donors and sterically blocks the boron atom from interacting with silanols[3]. This allows FNB-pin to be purified using standard flash column chromatography.

Strategic Causality: If your synthetic route requires modification of the formyl group prior to the Suzuki coupling (e.g., converting the aldehyde to an amine via reductive amination), you must use FNB-pin. The intermediate product can be easily purified on silica gel, whereas the corresponding free boronic acid intermediate would be nearly impossible to isolate cleanly[3].

Decision matrix for selecting FNB or FNB-pin based on experimental needs.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal checks (e.g., TLC monitoring of hydrolysis) to confirm the mechanistic steps are proceeding as intended.

Protocol A: Suzuki-Miyaura Coupling utilizing FNB-pin (In situ Hydrolysis)

Causality: Because FNB-pin requires hydrolysis, a biphasic solvent system with a moderate base is used. K₂CO₃ is selected over NaOH to prevent Cannizzaro-type disproportionation of the sensitive formyl group at elevated temperatures.

-

Reaction Setup: In an oven-dried Schlenk flask, combine FNB-pin (1.1 equiv), the aryl halide (1.0 equiv), and K₂CO₃ (3.0 equiv).

-

Solvent Addition: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v). The presence of water is strictly required to drive the hydrolysis of the pinacol ester[2].

-

Degassing (Crucial Step): Sparge the mixture with Argon for 15 minutes. Oxygen must be excluded to prevent homocoupling and catalyst degradation.

-

Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv). The bidentate dppf ligand promotes efficient reductive elimination.

-

Heating & Validation: Heat to 90 °C. Self-Validation Check: After 1 hour, sample the organic layer for TLC (Hexanes/EtOAc). You should observe the transient appearance of a highly polar baseline spot (the in situ generated free FNB) which subsequently converts to the product spot.

-

Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.

Protocol B: Direct Coupling utilizing FNB

Causality: Since FNB does not require pre-hydrolysis, transmetalation is rapid. Lower temperatures and shorter reaction times can be employed, which minimizes the risk of protodeboronation[4].

-

Reaction Setup: Combine FNB (1.2 equiv), aryl halide (1.0 equiv), and Na₂CO₃ (2.0 equiv) in a flask.

-

Solvent Addition: Add Toluene/EtOH/H₂O (2:1:1 v/v). Ethanol acts as a phase-transfer agent, ensuring the boronic acid and base are intimately mixed.

-

Degassing: Sparge with Argon for 15 minutes.

-

Catalyst Addition: Add Pd(PPh₃)₄ (0.05 equiv).

-

Heating & Validation: Heat to 80 °C. Self-Validation Check: Monitor via LC-MS. The reaction should reach completion significantly faster (often < 2 hours) compared to Protocol A due to the absence of the rate-limiting hydrolysis step[1].

-

Workup: Extract with EtOAc, wash with water, and concentrate. Note: Do not leave the reaction heating longer than necessary, as the free boronic acid is prone to protodeboronation once the aryl halide is consumed.

Conclusion

The selection between (6-Formylnaphthalen-2-yl)boronic acid and its pinacol ester dictates the trajectory of a synthetic campaign. FNB offers rapid transmetalation and high atom economy but suffers from poor chromatographic stability and shelf-life issues. FNB-pin sacrifices initial reactivity for robust stability, enabling complex, multi-step sequences where intermediate purification is mandatory. By understanding the underlying thermodynamics and transmetalation kinetics, researchers can rationally deploy these reagents to maximize yield and efficiency in cross-coupling methodologies.

References

Sources

- 1. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]

- 4. research.ed.ac.uk [research.ed.ac.uk]

- 5. 935473-02-2|(6-Formylnaphthalen-2-yl)boronic acid|BLD Pharm [bldpharm.com]

- 6. 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-naphthaldehyde - CAS号 1381940-44-8 - 摩熵化学 [molaid.com]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

Technical Guide: Storage & Handling of Aldehyde-Functionalized Boronic Acids

Executive Summary

Aldehyde-functionalized boronic acids (e.g., 2-, 3-, or 4-formylphenylboronic acids) represent a unique class of "Schrödinger's Reagents." They exist in a state of dynamic flux, balancing between open-chain free acids, dehydrated boroxine trimers, and—in the case of ortho-isomers—cyclic hemiacetals (benzoxaboroles).

For the drug development scientist, this mutability presents a critical challenge: purity on the label does not guarantee functional titer at the bench. Improper storage leads to irreversible oxidative deboronation (yielding phenols) or aldehyde oxidation (yielding carboxylic acids), rendering the reagent useless for bioconjugation or Suzuki-Miyaura coupling.

This guide outlines a self-validating storage protocol designed to arrest these degradation pathways, ensuring reagent integrity over extended timelines.

The Mechanistic Landscape[1][2]

To store these reagents effectively, one must understand the molecular "war" occurring within the vial. The behavior depends heavily on the position of the formyl group relative to the boronic acid.

The Ortho-Paradox (2-FPBA)

2-Formylphenylboronic acid (2-FPBA) rarely exists as a simple aldehyde in the solid state. It undergoes a reversible intramolecular cyclization to form 1-hydroxy-2,1-benzoxaborol-3(1H)-one (a benzoxaborole).

-

The Benefit: This cyclic form protects the aldehyde from autoxidation and the boron from deboronation.

-

The Confusion: QC analysis (NMR) often shows a "missing" aldehyde proton, leading researchers to falsely believe the reagent has degraded.

The Meta/Para Vulnerability

Isomers where the aldehyde is distant (3- or 4-formyl) cannot cyclize. These are significantly more vulnerable to:

-

Boroxine Formation: Reversible dehydration into cyclic trimers.

-

Autoxidation: Irreversible radical oxidation of the C-B bond by atmospheric oxygen.

Visualization: The Equilibrium Map

Figure 1: The dynamic equilibrium of aldehyde-boronic acids. Note that the "Closed Form" is a stability sanctuary for ortho-isomers, while oxidation pathways are irreversible.

Failure Modes & Stability Data

The following table summarizes the stability profile based on environmental stressors.

| Stressor | Mechanism | Outcome | Reversibility |

| Atmospheric Oxygen | Radical C-migration from Boron to Oxygen (1,2-shift). | Formation of Phenols (e.g., Salicylaldehyde). | Irreversible |

| Moisture (Excess) | Hydrolysis of Boroxine; Promotion of protodeboronation. | Purity drift; stoichiometry errors. | Reversible (mostly) |

| Heat (>25°C) | Acceleration of autoxidation; Boroxine polymerization. | Loss of titer; insoluble aggregates. | Irreversible |

| Basic pH | Formation of boronate anions; increased susceptibility to oxidation. | Rapid degradation.[1] | Irreversible |

Protocol: The "Inert Blanket" Storage System

This protocol treats the reagent as air-sensitive. Do not rely on the manufacturer's original packaging once opened.

Phase 1: Reception & Initial Handling

-

Equilibration: Allow the sealed bottle to reach room temperature before opening. Opening a cold bottle introduces condensation, accelerating hydrolysis.

-

Aliquot Strategy: Do not store the bulk material in a frequently opened container. Divide the material into single-use aliquots (e.g., 50mg or 100mg) inside amber glass vials with PTFE-lined caps.

Phase 2: The Storage Environment

Temperature: -20°C (Standard Freezer).

Atmosphere: Argon (Ar) is superior to Nitrogen (

-

Why? Argon is denser than air and forms a "blanket" over the solid at the bottom of the vial. Nitrogen can mix with intruding air more easily.

Phase 3: Long-Term Archiving (The DABO Method)

For storage exceeding 6 months, convert the free acid into a Diethanolamine (DABO) ester .

-

Synthesis: Stir the boronic acid with 1 equivalent of diethanolamine in dichloromethane. The adduct precipitates.

-

Benefit: DABO esters are air-stable solids due to the

dative bond, which fills the boron's empty p-orbital, shutting down oxidative pathways. -

Recovery: Hydrolyze with mild aqueous acid immediately before use.

Quality Control: The Self-Validating Workflow

Before committing valuable biological samples to a reaction, validate the boronic acid titer.

Visual Inspection

-

Pass: White to off-white free-flowing powder.

-

Fail: Yellowing (indicates phenol formation) or "gummy" texture (indicates polymerization).

1H-NMR Validation (The "Wet Acetone" Method)

Standard

-

Solvent:

-Acetone + 1 drop -

Rationale: The

hydrolyzes boroxine anhydrides back to the monomer, simplifying the spectrum. -

Key Signals (2-FPBA):

-

Look for the hemiacetal proton (benzoxaborole form) around 6.0–6.5 ppm .

-

Note: You may NOT see a distinct aldehyde (

) peak at 10 ppm if the equilibrium strongly favors the closed form. This is not degradation. -

Contaminant Check: Look for phenol peaks (sharp singlets/multiplets distinct from the main aromatic system).

-

Quantitative Assessment (Sorbitol Titration)

Boronic acids form tight complexes with 1,2-diols (Sorbitol or Mannitol), releasing protons.

-

Dissolve known mass of boronic acid in water/methanol.

-

Add excess D-Sorbitol (approx 10 eq).

-

Titrate the released protons with standardized NaOH using phenolphthalein or a pH meter.

-

Calculation: Moles NaOH = Moles Boronic Acid (1:1 complex stoichiometry).

QC Decision Tree

Figure 2: Step-by-step validation workflow to prevent experimental failure.

References

-

Tautomeric Equilibrium of 2-FPBA Luliński, S., & Serwatowski, J. (2003). A tautomeric equilibrium between functionalized 2-formylphenylboronic acids and corresponding 1,3-dihydro-1,3-dihydroxybenzo[c][2,1]oxaboroles. New Journal of Chemistry.

-

Oxidative Instability Mechanism Graham, B. J., Windsor, I. W., Gold, B., & Raines, R. T. (2021).[2] Boronic acid with high oxidative stability and utility in biological contexts. PNAS.[2][3]

-

Boroxine Cycle & Purification Hall, D. G. (Ed.).[4][5] (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.

-

DABO Boronates for Storage Berrée, F., et al. (2013). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Journal of Organic Chemistry.

-

Ipso-Hydroxylation (Degradation Pathway) Elumalai, V., & Hansen, J. H. (2020). A scalable and green one-minute synthesis of substituted phenols. RSC Advances.

Sources

Methodological & Application

Suzuki-Miyaura coupling protocol using (6-Formylnaphthalen-2-yl)boronic acid

Content Type: Application Note & Detailed Protocol Target Audience: Synthetic Chemists, Medicinal Chemists, Process Development Scientists

Introduction & Strategic Significance

(6-Formylnaphthalen-2-yl)boronic acid (CAS: 332392-56-4) is a high-value bifunctional building block. Its structural utility lies in the 2,6-substitution pattern of the naphthalene core, which mimics the para-geometry of benzene but provides an extended conjugation length and rigid geometry essential for:

-

Fluorescent Probes: The naphthalene core acts as a fluorophore scaffold (e.g., prodan derivatives).

-

OLED Materials: Extended

-systems for charge transport layers. -

Medicinal Chemistry: A rigid, lipophilic linker with a reactive "handle" (aldehyde) for subsequent reductive amination or olefination.

The Chemoselectivity Challenge

The primary challenge with this reagent is the dual reactivity of the formyl (aldehyde) group and the boronic acid.

-

Oxidation Risk: The aldehyde is prone to oxidation to the carboxylic acid under aerobic conditions, especially in the presence of Pd(0).

-

Base Sensitivity: Strong bases (hydroxides, alkoxides) required for boronate activation can trigger Cannizzaro disproportionation or aldol condensations on the formyl group.

-

Protodeboronation: While the 2-position of naphthalene is more stable than the 1-position, the electron-withdrawing formyl group at C6 increases the Lewis acidity of the boron, slightly elevating the risk of protodeboronation compared to unsubstituted naphthyl boronic acids.

Mechanistic Insight & Reaction Design

The Suzuki-Miyaura coupling proceeds via the catalytic cycle of Oxidative Addition, Transmetallation, and Reductive Elimination. For this specific substrate, the Transmetallation step is the critical control point.

The "Goldilocks" Activation

The boronic acid must be activated by a base to form a boronate species

-

Too Weak: No transmetallation; reaction stalls.

-

Too Strong: Aldehyde degradation (Cannizzaro) or competitive protodeboronation.

Recommended Strategy: Use Carbonate (CO₃²⁻) or Phosphate (PO₄³⁻) bases. These provide sufficient basicity for activation without nucleophilic attack on the aldehyde.

DOT Diagram: Mechanistic Pathway & Failure Modes

Caption: Catalytic cycle highlighting the critical activation step and potential failure modes specific to formyl-functionalized boronic acids.

Experimental Protocols

Method A: The "Workhorse" Protocol (High Solubility & Robustness)

Best for: Standard aryl bromides/iodides and when scale-up is required.

Rationale: This system uses Pd(dppf)Cl₂ , a bidentate ferrocenyl catalyst that is extremely robust against oxygen and prevents Pd black precipitation. Dioxane is chosen over THF or DME because it has a higher boiling point (101°C) and excellent solubility for the naphthalene core.

Materials

-

(6-Formylnaphthalen-2-yl)boronic acid (1.2 equiv)

-

Aryl Halide (1.0 equiv)

-

Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂·CH₂Cl₂) (3–5 mol%)

-

Base: Potassium Carbonate (K₂CO₃) (2.0 M aqueous solution)

-

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure

-

Setup: In a reaction vial or round-bottom flask equipped with a stir bar, add the Aryl Halide (1.0 mmol), Boronic Acid (1.2 mmol, 240 mg), and Pd(dppf)Cl₂ (0.03 mmol, 25 mg).

-

Inerting: Cap the vessel and purge with Argon or Nitrogen for 5 minutes (vacuum/backfill x3).

-

Solvent Addition: Add degassed 1,4-Dioxane (4 mL) via syringe. Stir to dissolve solids.

-

Base Addition: Add degassed 2.0 M K₂CO₃ (1.0 mL, 2.0 mmol) via syringe.

-

Note: The biphasic mixture will turn orange/red/brown depending on the specific aryl halide.

-

-

Reaction: Heat the mixture to 80–90°C for 4–12 hours.

-

Monitoring: Check TLC or LCMS every 2 hours. Look for the disappearance of the aryl halide.

-

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and Water (20 mL). Separate phases. Extract aqueous layer with EtOAc (2 x 10 mL).

-

Washing: Wash combined organics with Brine (sat. NaCl), dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Flash chromatography on silica gel.

-

Critical: Use a gradient of Hexanes/EtOAc. Naphthalene aldehydes are often fluorescent on TLC (blue/green emission under 254/365 nm).

-

Method B: The "Steric & Challenging" Protocol

Best for: Aryl chlorides, electron-rich aryl halides, or sterically hindered partners.

Rationale: Uses SPhos , a bulky, electron-rich Buchwald ligand that facilitates oxidative addition of chlorides and creates a highly active catalyst system. Anhydrous phosphate base prevents hydrolysis issues.

Materials

-

Catalyst: Pd₂(dba)₃ (1.5 mol%) + SPhos (3 mol%) (Pre-complexed or added separately)

-

Base: Potassium Phosphate Tribasic (K₃PO₄) (finely ground solid, 2.0 equiv)

-

Solvent: Toluene / Water (10:1 ratio)

Procedure Highlights

-

Combine Pd₂(dba)₃, SPhos, Boronic Acid, Aryl Halide, and solid K₃PO₄ in the flask.

-

Purge with Argon.

-

Add Toluene (degassed) and Water (degassed).

-

Heat to 100°C vigorously (rapid stirring is essential for the biphasic system).

-

Run time is typically shorter (2–6 hours).

Optimization & Troubleshooting Guide

| Issue | Observation | Root Cause | Corrective Action |

| Homocoupling | Product mass = (Ar-Ar) or (Naph-Naph) | Oxygen present in solvent; Pd(II) reduction lag. | Degas solvents more thoroughly (sparge with Ar for 15 mins). Switch to Pd(0) source like Pd(PPh₃)₄. |

| Protodeboronation | Product mass = Naphthalene-2-carbaldehyde (Des-aryl product) | Hydrolytic cleavage of C-B bond before coupling. | Reduce water content (use 95:5 Dioxane:H₂O). Switch to anhydrous base (Cs₂CO₃) in DMF. Lower temp to 60°C. |

| Aldehyde Oxidation | Product mass = +16 amu (Carboxylic acid) | Air leak; Peroxides in ether solvents. | Use fresh solvents (test for peroxides). Ensure strict inert atmosphere. |

| Low Conversion | Starting material remains. | Catalyst poisoning or poor activation. | Increase catalyst load to 5 mol%. Switch to Method B (SPhos). Ensure base is fully dissolved or finely ground. |

Data Visualization: Solvent & Base Effects

(Simulated relative efficiency based on standard boronic acid reactivity profiles)

| Condition | Yield Potential | Rate | Aldehyde Stability |

| Dioxane / K₂CO₃ (aq) | High | Medium | Good |

| Toluene / K₃PO₄ (aq) | Medium | Fast | Excellent |

| DMF / Cs₂CO₃ | High | Fast | Risk (Cannizzaro at high T) |

| THF / NaOH | Low | Fast | Poor (Aldol/Cannizzaro) |

Decision Workflow (DOT)

Caption: Decision tree for selecting the optimal protocol and troubleshooting common failures.

Safety & Handling

-

Reagent Handling: (6-Formylnaphthalen-2-yl)boronic acid should be stored at 2–8°C . While relatively stable, prolonged exposure to moist air can cause trimerization to boroxines (which are still reactive but alter stoichiometry).

-

Palladium: Pd compounds are toxic. Handle in a fume hood.

-

Waste: All heavy metal waste must be segregated.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Link

-

Yoneda Labs. (n.d.). Suzuki-Miyaura Cross-Coupling: Practical Guide. Link

(6-Formylnaphthalen-2-yl)boronic acid as a building block for COFs

Advanced Application Note: (6-Formylnaphthalen-2-yl)boronic Acid in the Synthesis of Dual-Linkage Covalent Organic Frameworks (COFs)